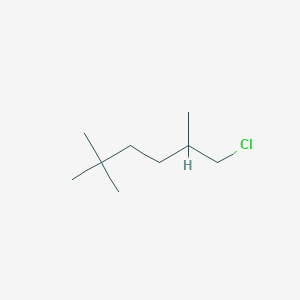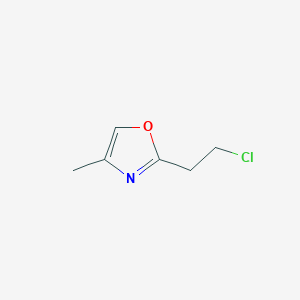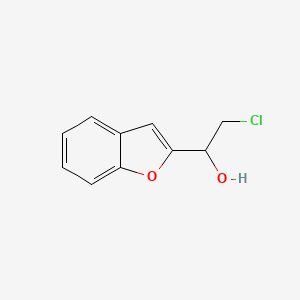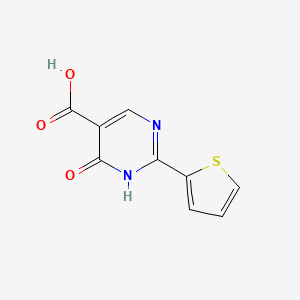![molecular formula C12H18ClNO2 B13207753 4-[Butyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B13207753.png)
4-[Butyl(methyl)amino]benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It consists of a benzene ring substituted with amino and carboxyl groups. Although commercial samples may appear gray, it is typically a white solid and slightly soluble in water .
準備方法
There are two main routes for synthesizing 4-aminobenzoic acid hydrochloride:
Reduction of 4-nitrobenzoic acid: This method involves reducing 4-nitrobenzoic acid to yield the desired compound.
Hoffman degradation of the monoamide derived from terephthalic acid: In this process, the monoamide derived from terephthalic acid undergoes a degradation reaction to form 4-aminobenzoic acid hydrochloride.
化学反応の分析
4-Aminobenzoic acid hydrochloride can participate in various chemical reactions:
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents would vary depending on the desired products.
Substitution Reactions: The amino and carboxyl groups make it amenable to substitution reactions, such as nucleophilic aromatic substitution.
Major Products: The major products formed from these reactions would include derivatives of 4-aminobenzoic acid hydrochloride with modified functional groups.
科学的研究の応用
This compound finds applications in several fields:
Chemistry: It serves as a building block for the synthesis of other organic compounds.
Biology: 4-Aminobenzoic acid hydrochloride is an intermediate in the synthesis of folate by bacteria, plants, and fungi. Humans lack the enzymes to convert it to folate, but it plays a crucial role in these organisms.
Medicine: It has been used historically as an antihemorrhagic agent.
Industry: Its derivatives may find applications in pharmaceuticals, dyes, and other chemical processes.
作用機序
The exact mechanism by which 4-aminobenzoic acid hydrochloride exerts its effects depends on its specific application. For instance, in the context of folate synthesis, it participates in the tetrahydrofolate synthesis pathway. further research is needed to explore its molecular targets and pathways in different contexts.
類似化合物との比較
While 4-aminobenzoic acid hydrochloride shares some similarities with other aromatic compounds, its unique combination of functional groups sets it apart. Further investigation could involve comparing it to related compounds like 4-aminobenzoic acid (PABA) and 4-(aminomethyl)benzoic acid .
特性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
4-[butyl(methyl)amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H |
InChIキー |
SLJSOJWQVLQFEJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C)C1=CC=C(C=C1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)
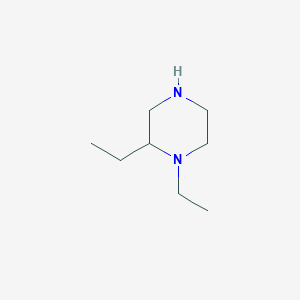
![2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)
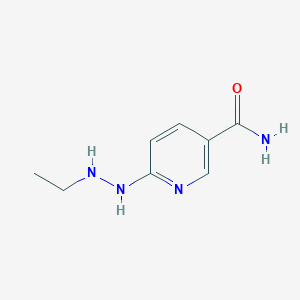
![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)
![1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13207703.png)
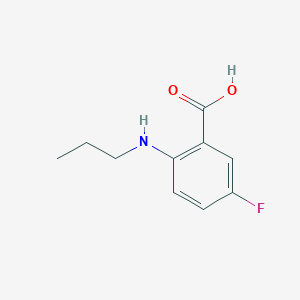
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
![{8,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13207714.png)
![2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13207721.png)
